molecular formula C18H22N2O2 B2634641 Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260759-86-1

Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2634641
CAS RN: 1260759-86-1
M. Wt: 298.386
InChI Key: DKGXOWXJCWIYSB-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a member of the carbamate class of compounds and has shown promising results in various studies.

Mechanism of Action

Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through the inhibition of various enzymes and cellular pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for use in laboratory experiments. It is easily synthesized and purified, and its structure is well-defined. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to have low toxicity and high selectivity for its target enzymes and pathways. However, one limitation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of interest is the development of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's therapeutic effects and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-methylphenyl isocyanate with 4-methylpyridin-2-amine, followed by the addition of tert-butyl chloroformate. The resulting product is purified through column chromatography to obtain Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate in high yield.

Scientific Research Applications

Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the replication of HIV-1 and has been proposed as a potential therapeutic agent for the treatment of HIV/AIDS.

properties

IUPAC Name

tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-10-11-19-16(12-13)20(17(21)22-18(3,4)5)15-9-7-6-8-14(15)2/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGXOWXJCWIYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757185

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